molecular formula C14H14N4O B3275908 (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone CAS No. 63153-56-0

(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone

Cat. No. B3275908
CAS RN: 63153-56-0
M. Wt: 254.29 g/mol
InChI Key: CYKDGQFRORUDQP-UHFFFAOYSA-N
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Description

(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone , also known by its CAS number 63153-56-0 , is a research chemical with intriguing properties. Its molecular formula is C14H14N4O , and it has a molecular weight of 254.29 g/mol . The compound exhibits a fascinating structure, combining an indole moiety with an imidazolidinone ring .


Synthesis Analysis

The synthetic route for this compound involves the condensation of an indole derivative with an imidazolidinone precursor. Detailed synthetic methods and optimization strategies can be found in relevant literature. Researchers have explored various reaction conditions, reagents, and catalysts to achieve efficient synthesis .


Molecular Structure Analysis

CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32 

This representation captures the connectivity of atoms and functional groups within the molecule. The compound contains an indole ring, an imidazolidinone ring, and a central imine group .


Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various contexts. It can participate in nucleophilic addition reactions, cyclizations, and transformations involving the imine functionality. Exploring its reactivity with different electrophiles and nucleophiles provides insights into its potential applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra provide valuable insights into its structure and functional groups .

Mechanism of Action

The precise mechanism of action for (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone remains an active area of study. It may interact with specific biological targets, modulating cellular processes or signaling pathways. Further mechanistic investigations are necessary to unravel its mode of action .

Safety and Hazards

(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is not intended for human or veterinary use; it is strictly for research purposes. Researchers handling this compound should follow safety protocols, including proper protective equipment, ventilation, and waste disposal. Detailed safety information can be found in relevant literature .

Future Directions

  • Assessing its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

2-imino-5-(indol-3-ylidenemethyl)-1,3-dimethylimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-17-12(13(19)18(2)14(17)15)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDGQFRORUDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Reactant of Route 2
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Reactant of Route 5
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone
Reactant of Route 6
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone

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